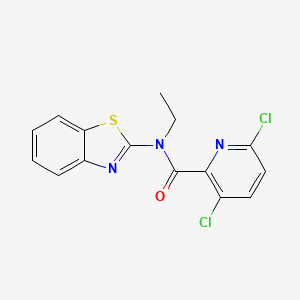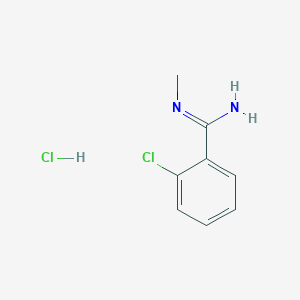![molecular formula C19H19BrN2O5S B2637920 3-[[3-[(2-Bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid CAS No. 2580244-31-9](/img/structure/B2637920.png)
3-[[3-[(2-Bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including a bromo-substituted methylphenyl group, a sulfamoyl group, a carbamoyl group, and a carboxylic acid group. These functional groups contribute to the compound’s reactivity and potential applications.
Scientific Research Applications
Subheading: Odor Detection of Carboxylic Acids
Carboxylic acids, including compounds structurally similar to 3-[[3-[(2-Bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid, have been studied for their odor detection properties. A study by Miyazawa et al. (2009) investigated the detection of mixtures of homologous carboxylic acids and their interaction with other aroma compounds. The study highlighted how the carbon-chain length of the acids influences their interaction and detection, suggesting that structural elements of such compounds can significantly affect their sensory attributes. This finding could be relevant in the food and fragrance industries, where the understanding of aroma and flavor profiles is crucial (Miyazawa, Gallagher, Preti, & Wise, 2009).
Medical Imaging and Cancer Research
Subheading: Synthetic Amino Acid Analogues in PET Imaging
The compound's structural similarity to synthetic amino acid analogs like anti-18F-FACBC, 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), has been utilized in PET imaging, particularly in detecting prostate and brain tumors. For instance, a phase IIa clinical trial demonstrated the potential of anti-18F-FACBC in delineating primary prostate lesions and metastatic lesions in patients with prostate cancer (Inoue et al., 2014). Another study by Shoup et al. (1999) developed [18F]FACBC for tumor localization and imaging, indicating its potential as a PET tracer for tumor imaging, including in the brain (Shoup et al., 1999).
Radiation Dosimetry
Subheading: Dosimetry Studies of Synthetic Amino Acid Analogs
Research has also been conducted on the biodistribution and radiation dosimetry of synthetic amino acid analogs like anti-18F-FACBC, providing insights into the whole-body radiation burden of these compounds in humans. Such studies are crucial for understanding the safety and efficacy of these compounds in clinical settings, as seen in the work of Nye et al. (2007), who evaluated the whole-body radiation burden of anti-18F-FACBC in humans (Nye et al., 2007).
Future Directions
Given the diverse applications of this compound and related boronic acids, there is significant potential for future research. This could include further exploration of their biological activities, development of new synthetic methods, and investigation of their physical and chemical properties . The relevance of extending the studies with boronic acids in Medicinal Chemistry is reinforced, in order to obtain new promising drugs shortly .
Properties
IUPAC Name |
3-[[3-[(2-bromo-5-methylphenyl)sulfamoyl]phenyl]carbamoyl]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19BrN2O5S/c1-11-5-6-16(20)17(7-11)22-28(26,27)15-4-2-3-14(10-15)21-18(23)12-8-13(9-12)19(24)25/h2-7,10,12-13,22H,8-9H2,1H3,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXEDZSGPHADNFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)NS(=O)(=O)C2=CC=CC(=C2)NC(=O)C3CC(C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1,2-benzoxazol-3-yl)-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}methanesulfonamide](/img/structure/B2637838.png)
![4-chloro-2-cyclohexyl-3H-imidazo[4,5-c]quinoline](/img/structure/B2637839.png)
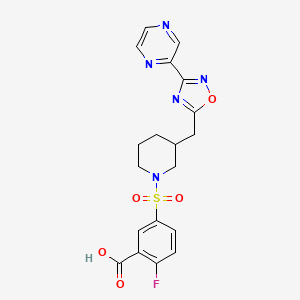
![5-[(Dimethylsulfamoylamino)methyl]-3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B2637844.png)
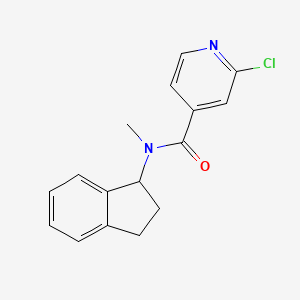
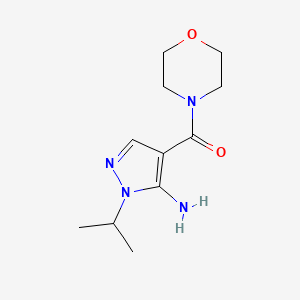
![3-(dimethylamino)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2637851.png)
![N-(4-acetylphenyl)-3-oxo-2-phenyl-5-propyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2637853.png)
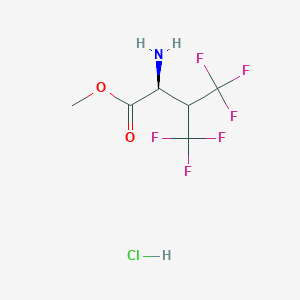
![7-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2637856.png)
![(1aR,5aR)-4-(2H-Tetrazol-5-yl)-1a,3,5,5a-tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene](/img/structure/B2637857.png)
